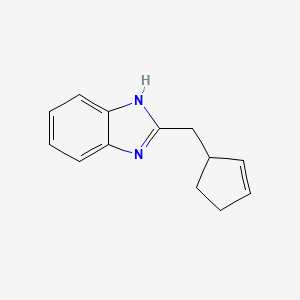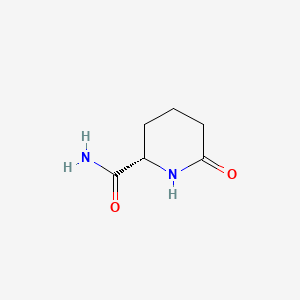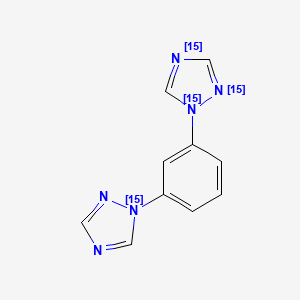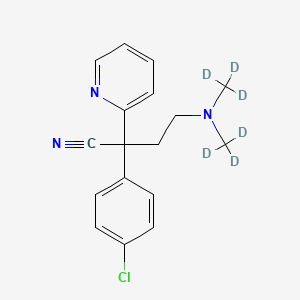
2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is a heterocyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is synthesized through a complex process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole has been studied for its potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry, where the compound has been studied for its potential as an anti-cancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for further development as an anti-cancer drug.
Mécanisme D'action
The mechanism of action of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is not fully understood, but studies have suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
Studies have also investigated the biochemical and physiological effects of this compound. The compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics, which may have implications for drug interactions and toxicity. Additionally, the compound has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is its potent cytotoxic activity against cancer cells, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, the compound also has limitations, including its complex synthesis method and potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole. One area of interest is in the development of new anti-cancer drugs based on the compound's structure and mechanism of action. Additionally, further studies are needed to investigate the compound's potential applications in other scientific research fields, such as drug metabolism and inflammation. Finally, research is needed to optimize the synthesis method for the compound to make it more accessible for use in scientific experiments.
Méthodes De Synthèse
The synthesis of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole involves a multi-step process that requires several reagents and catalysts. The first step involves the reaction of cyclopentadiene with paraformaldehyde in the presence of a Lewis acid catalyst to form 2-cyclopenten-1-ylmethanol. This intermediate product is then reacted with o-phenylenediamine in the presence of a strong acid catalyst to form this compound. The final product is then purified through various techniques such as recrystallization and chromatography.
Propriétés
IUPAC Name |
2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-10(5-1)9-13-14-11-7-3-4-8-12(11)15-13/h1,3-5,7-8,10H,2,6,9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINHJTKYDJQZFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)


![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)


![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)


